Phellopterin

Catalog No.
S560434
CAS No.
2543-94-4
M.F
C17H16O5
M. Wt
300.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phellopterin

CAS Number

2543-94-4

Product Name

Phellopterin

IUPAC Name

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

InChI

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3

InChI Key

BMLZFLQMBMYVHG-UHFFFAOYSA-N

Synonyms

phellopterin

Canonical SMILES

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C

Phellopterin is a naturally occurring furanocoumarin compound primarily isolated from the roots of Angelica dahurica, a plant traditionally used in Chinese medicine. It possesses a unique chemical structure characterized by a furan ring fused to a coumarin moiety, which contributes to its diverse biological activities. Phellopterin has been studied for its potential therapeutic effects, particularly in metabolic disorders and inflammatory conditions.

  • Studies suggest phellopterin may influence certain cellular pathways [, ].
  • It might interact with receptors in the brain and affect the production of inflammatory molecules [, ].
  • The exact mechanisms require further investigation [, ].
  • Scientific literature on phellopterin is limited regarding its safety profile [].
  • As with any unfamiliar compound, caution is advised.

Antidiabetic Potential

Studies suggest that phellopterin may possess antidiabetic properties. Research has shown that phellopterin can:

  • Enhance adipocyte differentiation: A study found that phellopterin promoted the differentiation of preadipocytes into mature fat cells, potentially improving insulin sensitivity and reducing blood sugar levels [].
  • Improve blood glucose and lipid profiles: In mice with induced type 2 diabetes, phellopterin administration significantly reduced blood glucose, triglycerides, and total cholesterol levels, suggesting potential benefits for diabetes management [].

These findings warrant further investigation to understand the underlying mechanisms of phellopterin's antidiabetic effects and its potential use in developing therapeutic strategies for diabetes.

Other Potential Applications

Research has also explored the potential applications of phellopterin in other areas:

  • Insecticidal activity: Phellopterin has been shown to exhibit insecticidal properties against various insects [].
  • Antioxidant effects: Studies suggest that phellopterin possesses antioxidant capabilities, potentially contributing to its potential health benefits [].
  • Anticancer properties: In vitro studies have demonstrated phellopterin's ability to inhibit the growth of some cancer cell lines [].
  • Hormonal effects: Phellopterin may increase the release of luteinizing hormone, a hormone involved in reproduction [].
Typical of furanocoumarins. It can participate in:

  • Hydrolysis: Under acidic or basic conditions, phellopterin can hydrolyze to yield phenolic compounds.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones or other derivatives.
  • Substitution Reactions: The furan and coumarin rings can be targets for electrophilic substitution, leading to the formation of new derivatives with modified biological activities.

These reactions play a crucial role in the compound's reactivity and interaction with biological systems.

Phellopterin exhibits significant biological activities, including:

  • Anti-diabetic Effects: It enhances insulin sensitivity and promotes adipocyte differentiation, making it a potential candidate for diabetes treatment. Studies have shown that phellopterin can lower blood glucose levels in diabetic models by modulating pathways associated with insulin signaling and adipogenesis .
  • Anti-inflammatory Properties: Phellopterin has demonstrated the ability to reduce inflammation, particularly in conditions like atopic dermatitis and diabetic wound healing. It works by inhibiting pro-inflammatory cytokines and pathways such as the signal transducer and activator of transcription 3 (STAT3) signaling pathway .
  • Antioxidant Activity: The compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Phellopterin has several applications across various fields:

  • Pharmaceuticals: Due to its anti-diabetic and anti-inflammatory properties, phellopterin is being explored as a therapeutic agent for metabolic disorders and inflammatory diseases.
  • Cosmetics: Its anti-inflammatory effects make it suitable for use in skincare products aimed at treating conditions like acne or eczema.
  • Nutraceuticals: Phellopterin may be incorporated into dietary supplements aimed at improving metabolic health.

Research on phellopterin's interactions highlights its potential as a therapeutic agent:

  • Insulin Sensitivity: Studies indicate that phellopterin enhances insulin sensitivity by modulating adipocyte differentiation through pathways involving peroxisome proliferator-activated receptor gamma (PPARγ) .
  • Wound Healing: In diabetic models, phellopterin cream has shown efficacy in promoting wound healing by reducing inflammation and enhancing cellular proliferation via SIRT1 activation .
  • Inflammation Modulation: Phellopterin's ability to inhibit cytokine production suggests its potential role in managing chronic inflammatory conditions .

Phellopterin shares structural similarities with other furanocoumarins and coumarins. Here are some notable compounds for comparison:

CompoundSourceBiological ActivityUnique Features
BergaptenAngelica dahuricaAntioxidant, anti-inflammatoryKnown for UV protection
ImperatorinAngelica dahuricaAnti-inflammatory, analgesicStronger analgesic properties
PsoralenFicus psoraleaPhotochemotherapy, immunomodulatoryUsed in treating skin disorders
CoumarinVarious plantsAnticoagulant, anti-cancerBasic structure of furanocoumarins

Phellopterin is unique due to its specific combination of anti-diabetic effects and its mechanism of action involving PPARγ modulation, which distinguishes it from other similar compounds that may not exhibit such comprehensive metabolic benefits.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

300.09977361 g/mol

Monoisotopic Mass

300.09977361 g/mol

Heavy Atom Count

22

UNII

M7UP6XJ2AA

Other CAS

2543-94-4

Wikipedia

Phellopterin

Dates

Modify: 2023-08-15

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